N-quinolin-3-ylbutanamide

Description

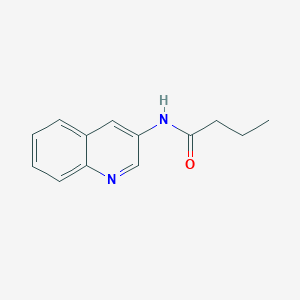

N-quinolin-3-ylbutanamide is a synthetic quinoline derivative characterized by a butanamide chain linked to the 3-position of the quinoline ring. Quinoline derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

N-quinolin-3-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-5-13(16)15-11-8-10-6-3-4-7-12(10)14-9-11/h3-4,6-9H,2,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBIXPCPYIQPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

For the specific synthesis of N-quinolin-3-ylbutanamide, a common approach involves the reaction of 3-quinolinecarboxylic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products . Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to enhance the sustainability of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-3-ylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-quinolin-3-ylbutanamide involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death . In cancer cells, this compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Variations

Amide vs. Amine Derivatives

This compound’s amide group differentiates it from N-(2-arylethyl)quinolin-3-amines (e.g., compound 42 in ), which feature an amine linkage. Amides generally exhibit greater metabolic stability compared to amines due to reduced susceptibility to enzymatic degradation . For instance, N-(2-cyclohexylethyl)quinolin-3-amine (42) demonstrated moderate anti-mycobacterial activity, suggesting that the amine group’s flexibility may enhance target binding. In contrast, the rigid amide in this compound could favor selective interactions with hydrophobic pockets in enzymes.

Sulfonamide vs. Acetamide Derivatives

Sulfonamide-containing quinolines, such as those in , exhibit distinct electronic properties due to the sulfonyl group’s electron-withdrawing nature. For example, IIIa () incorporates a 4-methoxybenzenesulfonamide group, which may enhance solubility and hydrogen-bonding capacity compared to this compound’s simpler butanamide chain.

Substitution Position Effects

The 3-position on the quinoline ring in this compound contrasts with 6- or 7-position substitutions in other analogs (e.g., and ). Positional differences significantly alter steric and electronic profiles. For example, 6-substituted quinolines in show higher bioactivity scores (up to 5.928) compared to 3-substituted amines in , possibly due to optimized spatial alignment with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing N-quinolin-3-ylbutanamide with high purity?

- Methodological Answer : Synthesis typically involves coupling reactions between quinoline derivatives and butanamide precursors. Key steps include:

- Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF under nitrogen .

- Temperature control (e.g., reflux at 80–100°C) and reaction monitoring via TLC/HPLC to optimize yield .

- Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Compare spectral data with computational predictions (e.g., DFT) to validate purity .

Q. How should researchers design initial biological assays to screen this compound for activity?

- Methodological Answer :

- Prioritize in vitro assays based on structural analogs (e.g., antiproliferative activity in quinoline derivatives ).

- Use cell lines relevant to hypothesized targets (e.g., cancer lines like MCF-7 or HepG2 for cytotoxicity studies) .

- Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to ensure assay validity .

- Perform dose-response curves (IC determination) with triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Variable Analysis : Compare experimental conditions (e.g., cell passage number, serum concentration, incubation time) that may alter outcomes .

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside cytotoxicity data) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors in aggregated datasets .

Q. How can researchers elucidate the mechanism of action of this compound in modulating biological targets?

- Methodological Answer :

- Target Identification : Use affinity chromatography or proteomics (e.g., pull-down assays with tagged compounds) to identify binding partners .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling cascades affected by the compound .

- Structural Studies : Conduct molecular docking or X-ray crystallography to explore interactions with receptors (e.g., quinoline-binding pockets in kinases) .

Q. What methodologies improve the reproducibility of this compound synthesis in cross-laboratory studies?

- Methodological Answer :

- Standardized Protocols : Publish detailed procedures with exact reagent grades, solvent batches, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .

- Interlaboratory Validation : Collaborate with independent labs to replicate synthesis and characterization, reporting yield, purity, and spectral data deviations .

- Open Data : Share raw NMR files, chromatograms, and crystallographic data in public repositories (e.g., PubChem, Zenodo) .

Data Analysis & Interpretation

Q. How should researchers address variability in cytotoxicity data for this compound derivatives?

- Methodological Answer :

- Quality Control : Ensure consistent cell viability assay protocols (e.g., MTT assay incubation time, plate reader calibration) .

- SAR Analysis : Correlate structural modifications (e.g., substituents on the quinoline ring) with activity trends using QSAR models .

- Error Propagation : Calculate confidence intervals for IC values using nonlinear regression tools (e.g., GraphPad Prism) .

Q. What analytical techniques are critical for detecting impurities in this compound batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase columns (C18) with UV/Vis and MS detection to identify byproducts (e.g., unreacted starting materials) .

- Elemental Analysis : Confirm stoichiometry (C, H, N percentages) to detect inorganic residues .

- Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via LC-MS to establish shelf-life .

Future Directions & Limitations

Q. What are the understudied applications of this compound in non-oncological research?

- Methodological Answer :

- Neurological Models : Screen for neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells treated with rotenone) .

- Antimicrobial Assays : Test against drug-resistant pathogens (e.g., Mycobacterium tuberculosis) using microdilution broth methods .

- Limitations : Address low solubility via prodrug strategies (e.g., phosphate esters) or nanoformulations .

Q. How can computational tools accelerate the optimization of this compound derivatives?

- Methodological Answer :

- Virtual Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

- ADMET Prediction : Employ platforms like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

- Synthetic Feasibility : Apply retrosynthetic software (e.g., Chematica) to design scalable routes for novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.